molecular formula C27H21NO5 B12216960 N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide

Cat. No.: B12216960
M. Wt: 439.5 g/mol
InChI Key: GJOFNIBNSURKOQ-UHFFFAOYSA-N
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Description

N-[2-(6,8-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide is a heterocyclic compound featuring a benzofuran core fused to a chromen-4-yl moiety and substituted with a 3-methoxybenzamide group. The methoxybenzamide substituent may enhance solubility or serve as a hydrogen-bonding site. Structural determination of such compounds typically employs X-ray crystallography tools like SHELXL for refinement , ensuring precise atomic coordinate assignments.

Properties

Molecular Formula

C27H21NO5

Molecular Weight

439.5 g/mol

IUPAC Name

N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C27H21NO5/c1-15-11-16(2)25-20(12-15)21(14-23(29)33-25)26-24(19-9-4-5-10-22(19)32-26)28-27(30)17-7-6-8-18(13-17)31-3/h4-14H,1-3H3,(H,28,30)

InChI Key

GJOFNIBNSURKOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the core structures of benzofuran and coumarin derivatives. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate benzoyl chlorides in the presence of a base such as triethylamine . The reaction is carried out in dichloromethane at room temperature for about an hour to yield the desired intermediate.

Subsequent steps involve the introduction of the benzofuran moiety through reactions with organic halides and further functionalization to incorporate the methoxybenzamide group. The final product is obtained through purification techniques such as crystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and coumarin rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity . Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Benzofuran-Containing Analogues

Table 1: Structural Comparison of Benzofuran Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Source/Application
N-[2-(6,8-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide C₂₈H₂₁NO₅ 451.47 Chromen-2-one, benzofuran, methoxybenzamide Hypothesized pharmacological agent
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate C₂₅H₁₉BrN₄O₆ 575.35 Triazine, bromophenol, methoxyphenoxy Synthetic intermediate for agrochemicals
1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone C₁₀H₇BrO₂ 239.06 Bromoethyl, benzofuran Reagent for natural product synthesis

Key Comparisons :

  • Chromenone vs.
  • Methoxy Substitution: The 3-methoxybenzamide group in the target compound contrasts with the 4-methoxyphenoxy group in ’s triazine derivative. Methoxy positioning influences electronic effects (e.g., electron-donating capacity) and steric interactions in molecular recognition.

Analysis of Substituent Effects on Physicochemical Properties

  • Solubility: The methoxybenzamide group in the target compound likely improves aqueous solubility relative to brominated benzofurans (e.g., ’s bromoethanone), which are more lipophilic .
  • Thermal Stability: Chromenone’s fused aromatic system may confer higher thermal stability compared to triazine derivatives, which are prone to hydrolysis under acidic conditions .
  • Crystallinity: SHELX-refined structures (e.g., ) suggest that planar chromenone-benzofuran systems favor crystalline packing, whereas bulky triazine substituents () may reduce crystal symmetry .

Methodological Approaches in Structural Elucidation

The structural characterization of benzofuran derivatives relies heavily on crystallographic tools. For example:

  • SHELXL: Widely used for refining small-molecule structures, including anisotropic displacement parameters for chromenone-containing compounds .
  • WinGX/ORTEP : Employed for visualizing anisotropic thermal ellipsoids and molecular geometry (e.g., bond angles in benzofuran cores) .

Biological Activity

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including its anticancer, antibacterial, and antifungal properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromenone moiety and a methoxybenzamide group. Its molecular formula is C25H25NO5C_{25}H_{25}NO_5 with a molecular weight of approximately 415.48 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC25H25NO5C_{25}H_{25}NO_5
Molecular Weight415.48 g/mol
Functional GroupsChromenone, Benzamide
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.

Case Study : A study on related benzofuran derivatives indicated that certain modifications could enhance their anticancer efficacy while reducing toxicity to normal cells . This suggests a potential for developing targeted therapies based on structural modifications.

Antibacterial Activity

The antibacterial potential of the compound has been explored through various screening tests. While the overall antibacterial activity is moderate, it has shown selectivity against Gram-positive bacteria such as Bacillus subtilis.

Research Findings : In a comparative study, several derivatives were evaluated for their minimum inhibitory concentration (MIC) against various pathogens. The results indicated that while some compounds exhibited high MIC values against B. subtilis, others were ineffective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

The antifungal properties of this compound are more pronounced than its antibacterial effects. Compounds in this class have been noted for their effectiveness against fungi such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity Overview

CompoundTarget FungusMIC (µg/mL)
N-[2-(6,8-dimethyl...C. albicans15
Related Compound AA. niger10
Related Compound BC. tropicalis20

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Cytotoxicity : Induction of apoptosis in cancer cells via mitochondrial pathways.
  • Inhibition of Cell Wall Synthesis : Disruption of bacterial cell wall integrity leading to cell lysis.
  • Ergosterol Binding : Interference with fungal cell membrane integrity by binding to ergosterol.

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